molecular formula C9H10O3 B2904028 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid CAS No. 436085-66-4

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid

Cat. No.: B2904028
CAS No.: 436085-66-4
M. Wt: 166.176
InChI Key: QQPMDRGNNFKVEL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H10O3. It is a member of the benzofuran family, characterized by a fused benzene and furan ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid typically involves the following steps:

    Starting Materials: Resorcinol and potassium hydroxide are used as starting materials.

    Reaction with Hydrogen: The methanol solution of resorcinol and potassium hydroxide is reacted with hydrogen in the presence of active nickel to form potassium 3-ketocyclohex-1-enolate.

    Cyclization: The potassium 3-ketocyclohex-1-enolate is then cyclized with ethyl bromopyruvate under alkaline conditions.

    Acidification: The final step involves acidification to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPMDRGNNFKVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436085-66-4
Record name 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
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